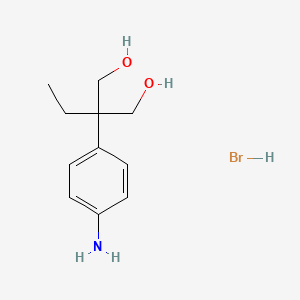
Phosphorodicyanidous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodicyanidous acid is a phosphorus-containing compound that has garnered interest in various scientific fields due to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphorodicyanidous acid can be synthesized through several methods, including direct synthesis from phosphorus trichloride and hydrogen cyanide under controlled conditions. The reaction typically involves the use of a solvent such as acetonitrile and a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the efficient production of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorodicyanidous acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state phosphorus compounds.
Substitution: The cyanide groups in this compound can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphoric acid derivatives, while substitution reactions can produce a variety of cyanide-containing compounds.
Applications De Recherche Scientifique
Phosphorodicyanidous acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound’s reactivity with biological molecules makes it useful in biochemical studies and the development of new biomaterials.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various diseases.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of phosphorodicyanidous acid involves its interaction with molecular targets through its phosphorus and cyanide groups. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in various biological and chemical effects. The specific pathways involved depend on the nature of the target molecules and the conditions under which the reactions occur.
Comparaison Avec Des Composés Similaires
Phosphorodicyanidous acid can be compared with other phosphorus-containing compounds such as phosphoric acid, phosphonic acid, and phosphinic acid. While these compounds share some similarities in their chemical structure, this compound is unique due to the presence of cyanide groups, which impart distinct reactivity and properties. This uniqueness makes it valuable for specific applications where other phosphorus compounds may not be suitable.
List of Similar Compounds
- Phosphoric acid
- Phosphonic acid
- Phosphinic acid
Propriétés
Numéro CAS |
25757-87-3 |
|---|---|
Formule moléculaire |
C2HN2OP |
Poids moléculaire |
100.02 g/mol |
Nom IUPAC |
dicyanophosphinous acid |
InChI |
InChI=1S/C2HN2OP/c3-1-6(5)2-4/h5H |
Clé InChI |
IGGWOBMARGHTHN-UHFFFAOYSA-N |
SMILES canonique |
C(#N)P(C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



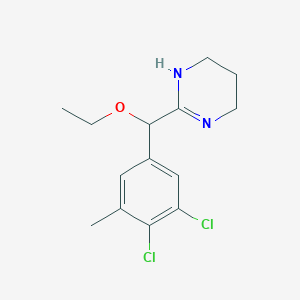

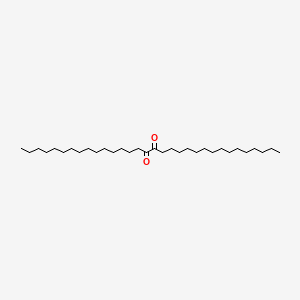
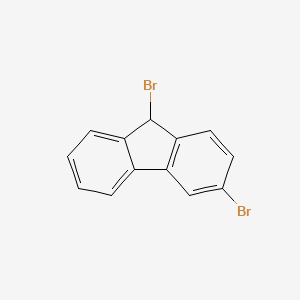
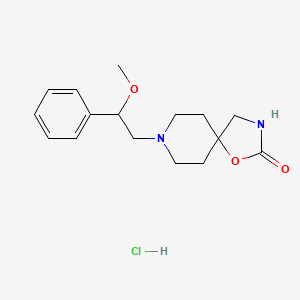


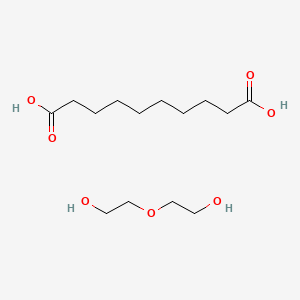


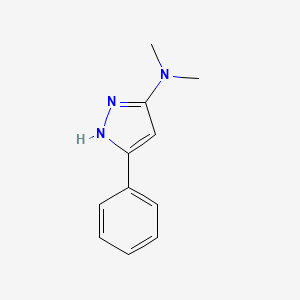
![2,11-dimethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14689353.png)
